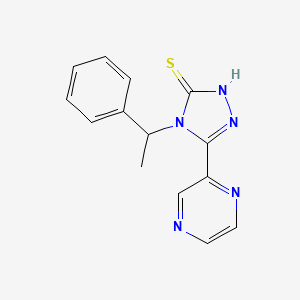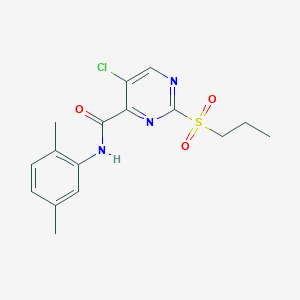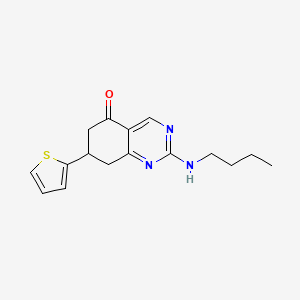
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR(inh)-172 has been shown to inhibit the function of CFTR, which is a chloride channel that plays a critical role in maintaining fluid and electrolyte balance in the body.
Wirkmechanismus
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 inhibits the function of this compound by binding to a specific site on the protein. This compound(inh)-172 has been shown to increase the stability of this compound by preventing the protein from being degraded by the proteasome. This compound(inh)-172 has also been shown to inhibit the ATPase activity of this compound, which is required for the protein to function as a chloride channel.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to increase the stability of this compound, and has been proposed as a potential therapy for CF patients with certain mutations in the this compound gene. This compound(inh)-172 has also been shown to inhibit the ATPase activity of this compound, which is required for the protein to function as a chloride channel. This compound(inh)-172 has been shown to have no effect on the activity of other chloride channels, suggesting that it is specific to this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 has been widely used as a tool compound in CF research. This compound(inh)-172 has been shown to be effective in inhibiting the function of this compound in a variety of experimental systems, including cell lines, primary cells, and animal models. This compound(inh)-172 has also been shown to be specific to this compound, and has no effect on the activity of other chloride channels. However, this compound(inh)-172 has some limitations, including its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 research. One area of interest is the development of more potent this compound inhibitors that can be used as potential therapies for CF and other related diseases. Another area of interest is the identification of new targets for CF therapy, and the development of compounds that can modulate the activity of these targets. Additionally, there is interest in the development of new methods for delivering this compound inhibitors to the lungs, which is the primary site of CF pathology. Finally, there is interest in the development of new animal models for CF research, which can be used to better understand the disease and to test potential therapies.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other related diseases. This compound(inh)-172 has been shown to inhibit the function of this compound, which is a chloride channel that plays a critical role in maintaining fluid and electrolyte balance in the body. This compound(inh)-172 has been shown to increase the stability of this compound, and has been proposed as a potential therapy for CF patients with certain mutations in the this compound gene. This compound(inh)-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(19)12(13)9-21-17(23)16(22)11-8-20-15-7-2-1-4-10(11)15/h1-8,20H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUOLFXYWDRQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(propylamino)sulfonyl]phenyl}butanamide](/img/structure/B4398014.png)


![{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4398029.png)
![1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4398034.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4398039.png)
![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4398040.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398049.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4398071.png)

![8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4398104.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4398105.png)